molecular formula C9H12Cl2N2O B2432534 N-(2-aminoethyl)-2-chlorobenzamide hydrochloride CAS No. 94319-83-2

N-(2-aminoethyl)-2-chlorobenzamide hydrochloride

Cat. No.: B2432534
CAS No.: 94319-83-2
M. Wt: 235.11
InChI Key: RBXHARJYLYRYSI-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-chlorobenzamide hydrochloride: is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of an aminoethyl group attached to the benzamide structure, with a chlorine atom substituted at the second position of the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2-chlorobenzamide hydrochloride typically involves the reaction of 2-chlorobenzoyl chloride with ethylenediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-2-chlorobenzamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aminoethyl group can be oxidized to form corresponding amides or imides.

    Reduction Reactions: The benzamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, thiols, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of amides or imides.

    Reduction Reactions: Formation of primary amines.

Scientific Research Applications

Chemistry: N-(2-aminoethyl)-2-chlorobenzamide hydrochloride is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of substituted benzamides and other heterocyclic compounds.

Biology: In biological research, this compound is used to study the interactions of benzamide derivatives with biological targets such as enzymes and receptors. It is also employed in the development of fluorescent probes for imaging applications.

Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is investigated for its activity against various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-chlorobenzamide hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins, leading to modulation of their activity. The chlorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

    N-(2-aminoethyl)benzamide: Lacks the chlorine substitution, resulting in different chemical and biological properties.

    2-chlorobenzamide: Lacks the aminoethyl group, affecting its reactivity and interactions with biological targets.

    N-(2-aminoethyl)-2-chloroacetamide hydrochloride: Similar structure but with an acetamide moiety instead of a benzamide, leading to different chemical behavior.

Uniqueness: N-(2-aminoethyl)-2-chlorobenzamide hydrochloride is unique due to the presence of both the aminoethyl group and the chlorine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

N-(2-aminoethyl)-2-chlorobenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c10-8-4-2-1-3-7(8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXHARJYLYRYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

tert-Butyl {2-[(2-chlorobenzoyl)amino]ethyl}carbamate was dissolved in dioxane and a 4M hydrogen chloride dioxane solution was added thereto. The whole was stirred at room temperature to obtain N-(2-aminoethyl)-2-chlorobenzamide hydrochloride.
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Synthesis routes and methods II

Procedure details

22.1 ml (0.16 mol) of triethylamine are added dropwise at 10° to a suspension of 23.5 g (0.15 mol) of 2-chlorobenzoic acid in 200 ml of chloroform. 14.8 ml (0.155 mol) of ethyl chloroformate are then added dropwise at the same temperature. After completion of the addition (1 hour), the mixture is poured on to ice/water. The chloroform phase is separated, dried over magnesium sulfate and gently concentrated to about 60 ml. The thus-obtained solution is added dropwise at 10° to a solution of 40.1 ml (0.6 mol) of ethylenediamine in 400 ml of chloroform. After completion of the addition, the difficulty soluble neutral constituents are filtered off, the filtrate is concentrated and excess ethylenediamine is removed in a high vacuum. The residue obtained (31.5 g) is converted into the hydrochloride which is purified by recrystallization from ethanol/ether. There are obtained 19.2 g of N-(2-aminoethyl)-2-chlorobenzamide hydrochloride (see Example 6 of German Offenlegungsschrift 2.362.568), m.p. 155°-158°. An analytically pure sample melts at 159°-161°.
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